molecular formula C26H27N5O2 B14108543 1-methyl-9-(2-phenylethyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1-methyl-9-(2-phenylethyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14108543
M. Wt: 441.5 g/mol
InChI Key: KDZJKRFIOJDHDY-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-9-(2-phenylethyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-9-(2-phenylethyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the pyrimido[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenylethyl and phenylprop-2-en-1-yl groups: These groups are usually introduced through substitution reactions, often using reagents like phenylethyl bromide and cinnamyl chloride under basic conditions.

    Methylation: The methyl group is introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-9-(2-phenylethyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Phenylethyl bromide, cinnamyl chloride, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could result in saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-9-(2-phenylethyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A compound with bronchodilator effects, used in the treatment of respiratory diseases.

    Theobromine: Found in chocolate, with mild stimulant effects.

Uniqueness

1-methyl-9-(2-phenylethyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the resulting interactions make it a compound of interest for various research applications.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

1-methyl-9-(2-phenylethyl)-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H27N5O2/c1-28-23-22(24(32)31(26(28)33)17-8-14-20-10-4-2-5-11-20)30-18-9-16-29(25(30)27-23)19-15-21-12-6-3-7-13-21/h2-8,10-14H,9,15-19H2,1H3/b14-8+

InChI Key

KDZJKRFIOJDHDY-RIYZIHGNSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC=CC=C5

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.